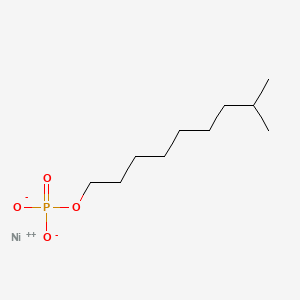
8-methylnonyl phosphate;nickel(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methylnonyl phosphate;nickel(2+) is a coordination compound where nickel(2+) is complexed with 8-methylnonyl phosphate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-methylnonyl phosphate;nickel(2+) typically involves the reaction of nickel salts with 8-methylnonyl phosphate under controlled conditions. One common method is the reaction of nickel(II) nitrate hexahydrate with 8-methylnonyl phosphate in an aqueous medium. The reaction is usually carried out at elevated temperatures to ensure complete complexation .
Industrial Production Methods
Industrial production of 8-methylnonyl phosphate;nickel(2+) may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This could include continuous flow reactors and automated systems to control temperature, pH, and concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions
8-methylnonyl phosphate;nickel(2+) can undergo various chemical reactions, including:
Oxidation: Nickel(2+) can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to form nickel(0) or other lower oxidation states.
Substitution: Ligand exchange reactions where the phosphate group can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrogen gas.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction could produce nickel metal or nickel(I) complexes.
Aplicaciones Científicas De Investigación
8-methylnonyl phosphate;nickel(2+) has several applications in scientific research:
Catalysis: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Electrochemistry: Employed in the development of electrochemical sensors and batteries.
Materials Science: Utilized in the synthesis of advanced materials with unique magnetic and electronic properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a therapeutic agent due to its coordination chemistry.
Mecanismo De Acción
The mechanism by which 8-methylnonyl phosphate;nickel(2+) exerts its effects involves coordination chemistry where the nickel ion interacts with various substrates. The molecular targets include enzymes and other proteins that can bind to the nickel center, facilitating catalytic or inhibitory effects. The pathways involved often include electron transfer processes and changes in the oxidation state of nickel .
Comparación Con Compuestos Similares
Similar Compounds
Nickel(II) phosphate: Similar in terms of the nickel-phosphate coordination but lacks the organic 8-methylnonyl group.
Nickel(II) phosphonate: Contains a phosphonate group instead of phosphate, leading to different chemical properties and applications.
Uniqueness
8-methylnonyl phosphate;nickel(2+) is unique due to the presence of the 8-methylnonyl group, which imparts specific hydrophobic properties and influences the compound’s solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in organic catalysis and materials science .
Propiedades
Número CAS |
74203-45-5 |
|---|---|
Fórmula molecular |
C10H21NiO4P |
Peso molecular |
294.94 g/mol |
Nombre IUPAC |
8-methylnonyl phosphate;nickel(2+) |
InChI |
InChI=1S/C10H23O4P.Ni/c1-10(2)8-6-4-3-5-7-9-14-15(11,12)13;/h10H,3-9H2,1-2H3,(H2,11,12,13);/q;+2/p-2 |
Clave InChI |
QLTQCZNQOTWUOY-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CCCCCCCOP(=O)([O-])[O-].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


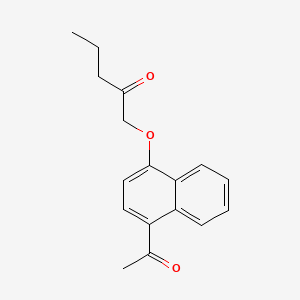
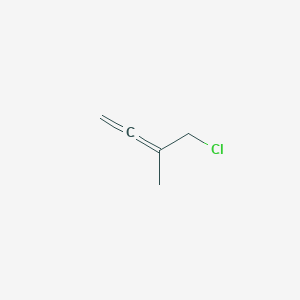
![1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione](/img/structure/B14446763.png)
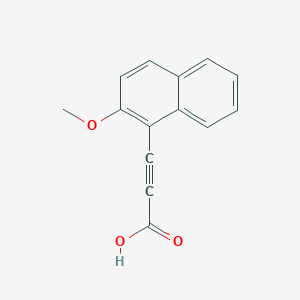
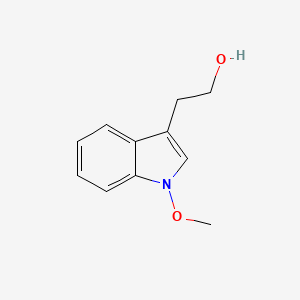
![3-{[(5-Nitrofuran-2-yl)methyl]amino}phenol](/img/structure/B14446772.png)
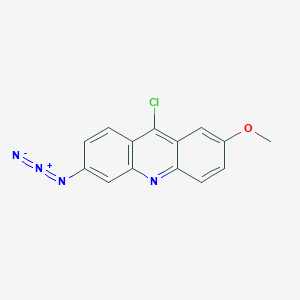
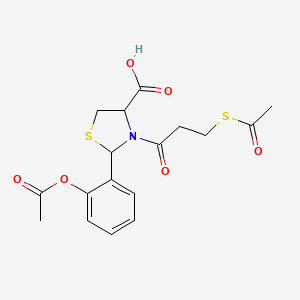
![1-[(4-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B14446793.png)
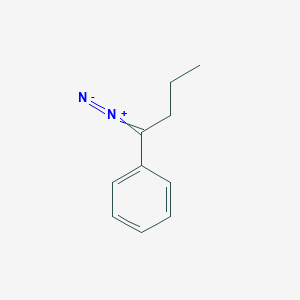
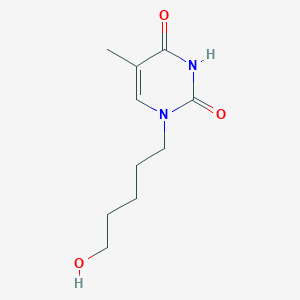

![2-Bromo-1-{4-[(2-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14446827.png)
![3-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B14446828.png)
